molecular formula C12H11ClN2OS B2433729 4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine CAS No. 339278-67-0

4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine

Cat. No.: B2433729
CAS No.: 339278-67-0
M. Wt: 266.74
InChI Key: CTFDVCLSCCMHEQ-UHFFFAOYSA-N
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Scientific Research Applications

4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine has several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for “4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine” was not found, it’s worth noting that pyrimidine and its derivatives have been studied for their antiviral, anticancer, antioxidant, and antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine typically involves the use of specific reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfinyl group, in particular, can participate in various oxidation and reduction reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(benzenesulfinylmethyl)-6-chloro-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-9-14-10(7-12(13)15-9)8-17(16)11-5-3-2-4-6-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFDVCLSCCMHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CS(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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